molecular formula C53H62N10O10 B2682265 PROTAC K-Ras Degrader-1

PROTAC K-Ras Degrader-1

Cat. No.: B2682265
M. Wt: 999.1 g/mol
InChI Key: KGFCORDWMRCVAC-VYIZRSQBSA-N
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Description

PROTAC K-Ras Degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to selectively degrade the K-Ras protein. K-Ras is a member of the Ras family of proteins, which are involved in cell signaling pathways that control cell growth and differentiation. Mutations in K-Ras are commonly associated with various cancers, making it a significant target for cancer therapy. This compound utilizes the cell’s ubiquitin-proteasome system to selectively degrade the K-Ras protein, thereby inhibiting its function and potentially providing therapeutic benefits in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC K-Ras Degrader-1 involves the conjugation of two distinct ligands: one that binds to the K-Ras protein and another that recruits an E3 ubiquitin ligase. These ligands are connected via a linker. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final conjugation to form the PROTAC molecule. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various coupling agents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product. The compound is typically stored under nitrogen at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

PROTAC K-Ras Degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with altered chemical properties. These modifications can impact the compound’s ability to degrade K-Ras and its overall efficacy in biological systems .

Scientific Research Applications

PROTAC K-Ras Degrader-1 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC K-Ras Degrader-1 exerts its effects by inducing the degradation of the K-Ras protein through the ubiquitin-proteasome system. The compound binds to K-Ras and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of K-Ras, marking it for degradation by the proteasome. The degradation of K-Ras disrupts its signaling pathways, leading to the inhibition of cell growth and proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC K-Ras Degrader-1 is unique due to its high degradation efficacy (≥70%) in specific cell lines, such as SW1573 cells. Its design allows for selective targeting of K-Ras, minimizing off-target effects and providing a potent tool for cancer research and therapy .

Properties

IUPAC Name

2-[(2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H62N10O10/c1-3-47(65)62-22-21-61(31-36(62)16-18-54)49-40-17-20-60(44-13-6-9-35-8-4-5-10-39(35)44)33-43(40)56-53(58-49)73-34-37-30-38(32-59(37)2)72-29-28-71-27-26-70-25-24-69-23-19-55-42-12-7-11-41-48(42)52(68)63(51(41)67)45-14-15-46(64)57-50(45)66/h3-13,36-38,45,55H,1,14-17,19-34H2,2H3,(H,57,64,66)/t36-,37-,38+,45?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFCORDWMRCVAC-VYIZRSQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C)OCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H62N10O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

999.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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